molecular formula C18H18O4 B15287541 (+/-)-Enterolactone-13c3

(+/-)-Enterolactone-13c3

Cat. No.: B15287541
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-JRZJBTRGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Enterolactone -13C3 involves several steps, starting from commercially available precursors. One common method includes the stereoselective alkylation of diisopropyl malate, followed by saponification to yield succinic acids. Acetalization then affords dioxolanones, which are further alkylated and reduced to produce the desired lactone lignans .

Industrial Production Methods: Industrial production of rac Enterolactone -13C3 typically involves large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the labeled compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: rac Enterolactone -13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

rac Enterolactone -13C3 exerts its effects primarily through its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and hormone metabolism . The compound’s ability to inhibit cancer cell proliferation is particularly notable, making it a subject of interest in cancer research .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1

InChI Key

HVDGDHBAMCBBLR-JRZJBTRGSA-N

Isomeric SMILES

C1C([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Origin of Product

United States

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